molecular formula C7H9NO3 B15333686 (R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid

(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid

Cat. No.: B15333686
M. Wt: 155.15 g/mol
InChI Key: LFYFIPUSMXSACI-UHFFFAOYSA-N
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Description

(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid: is a unique spiro compound characterized by its spirocyclic structure, which includes a nitrogen atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions to form the spirocyclic ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (6S)-4-oxo-5-azaspiro[24]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Oxazoline: A five-membered heterocyclic compound with one nitrogen and one oxygen atom.

    Oxazole: Another five-membered ring with nitrogen and oxygen, but with different bonding arrangements.

    Spirocyclic Compounds: Compounds with a spirocyclic structure similar to (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid.

Uniqueness: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a nitrogen atom and a carboxylic acid group. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFIPUSMXSACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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